molecular formula C12H10FNO2 B14129580 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid CAS No. 105264-24-2

2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid

Katalognummer: B14129580
CAS-Nummer: 105264-24-2
Molekulargewicht: 219.21 g/mol
InChI-Schlüssel: PEIDCDLKHMPATE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features a fluorophenyl group and a pyrrole ring attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetic Acid Moiety: This can be done through a Grignard reaction where the intermediate product reacts with carbon dioxide followed by acid hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action for compounds like 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrole ring could participate in hydrogen bonding or π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)acetic acid
  • 2-(2-bromophenyl)-2-(1H-pyrrol-1-yl)acetic acid
  • 2-(2-methylphenyl)-2-(1H-pyrrol-1-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid may confer unique properties such as increased metabolic stability and altered electronic effects, which can influence its biological activity and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

105264-24-2

Molekularformel

C12H10FNO2

Molekulargewicht

219.21 g/mol

IUPAC-Name

2-(2-fluorophenyl)-2-pyrrol-1-ylacetic acid

InChI

InChI=1S/C12H10FNO2/c13-10-6-2-1-5-9(10)11(12(15)16)14-7-3-4-8-14/h1-8,11H,(H,15,16)

InChI-Schlüssel

PEIDCDLKHMPATE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(C(=O)O)N2C=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.